molecular formula C13H19N3O7 B558626 Boc-asn-osu CAS No. 42002-18-6

Boc-asn-osu

Cat. No.: B558626
CAS No.: 42002-18-6
M. Wt: 329.31 g/mol
InChI Key: OVQPXDHWGIUBIA-UHFFFAOYSA-N
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Description

Boc-Asn-OSU (CAS: 42002-18-6), also known as N-(tert-butoxycarbonyl)-L-asparagine N-hydroxysuccinimide ester, is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₃H₁₉N₃O₇ (molecular weight: 329.31 g/mol) . The compound consists of three key functional groups:

  • A tert-butoxycarbonyl (Boc) protecting group on the α-amino group.
  • An L-asparagine residue with a side-chain amide group.
  • An N-hydroxysuccinimide (OSU) ester for carboxyl activation.

This compound facilitates peptide bond formation by reacting with free amines under mild conditions, making it indispensable in solid-phase peptide synthesis (SPPS) . Its hygroscopic nature and sensitivity to moisture require storage at -20°C .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O7/c1-13(2,3)22-12(21)15-7(6-8(14)17)11(20)23-16-9(18)4-5-10(16)19/h7H,4-6H2,1-3H3,(H2,14,17)(H,15,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQPXDHWGIUBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307082
Record name 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)asparaginate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42002-18-6
Record name NSC186909
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)asparaginate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Physical and Chemical Properties

PropertyValueSource
Molecular Weight329.31 g/mol
SolubilitySoluble in DMSO, DMF, CH₃CN
Storage Conditions-20°C in anhydrous environment
Purity≥95%

Synthesis Methodologies

Carbodiimide-Mediated NHS Esterification

The most widely reported method involves carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group of Boc-Asn-OH for NHS ester formation.

Procedure

  • Reagents :

    • Boc-Asn-OH (1.0 equiv)

    • N-hydroxysuccinimide (NHS, 1.2 equiv)

    • EDC·HCl (1.2 equiv)

    • Anhydrous DMF or CH₂Cl₂ (solvent)

  • Reaction Setup :

    • Dissolve Boc-Asn-OH (e.g., 10 mmol) in anhydrous DMF (50 mL) under inert atmosphere (N₂/Ar).

    • Add NHS (1.2 equiv) and EDC·HCl (1.2 equiv) sequentially at 0–4°C.

    • Stir the mixture at room temperature for 12–24 hours.

  • Work-Up :

    • Quench the reaction with ice-cold water (100 mL) and extract with ethyl acetate (3 × 50 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via recrystallization (hexane/EtOAc) or silica gel chromatography.

Yield : 58–75%.

Mechanistic Insights

The reaction proceeds via formation of an O-acylisourea intermediate from EDC and Boc-Asn-OH, which subsequently reacts with NHS to yield the stable NHS ester. Side products, such as EDC-derived urea, are removed during extraction.

Mixed Carbonate Approach

In a patent-derived method, Boc-protected amino acids are activated using NHS in the presence of N-methylmorpholine (NMM) as a base:

  • Boc-Asn-OH (1.0 equiv) is dissolved in dry DMF, followed by NHS (1.1 equiv) and NMM (1.1 equiv).

  • After 2 hours at 0°C, the mixture is warmed to room temperature and stirred for 12 hours.

  • Precipitation with cold ether yields this compound as a crystalline solid.

Advantage : Reduced racemization risk due to milder basic conditions.

Optimization and Troubleshooting

Solvent Selection

  • DMF vs. CH₂Cl₂ : DMF enhances solubility of Boc-Asn-OH but may require lower temperatures (-20°C) to suppress epimerization. CH₂Cl₂ offers easier removal under vacuum but risks incomplete activation.

Stoichiometry and Equivalents

  • Excess NHS (1.2–1.5 equiv) ensures complete conversion of the carbodiimide intermediate.

  • Sub-stoichiometric EDC (<1.0 equiv) leads to unreacted starting material, detectable via TLC (Rf = 0.3 in EtOAc/hexane 1:1).

Purification Challenges

  • Byproducts : Urea derivatives from EDC necessitate silica gel chromatography (eluent: 30–50% EtOAc/hexane).

  • Recrystallization : Hexane/EtOAc (3:1) yields crystals with >95% purity.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CD₃OD) : δ 1.36 (s, 9H, Boc CH₃), 2.85 (s, 4H, NHS CH₂), 4.74 (dd, J = 4.8, 9.8 Hz, α-H), 7.19–7.34 (m, Asn side-chain NH₂).

  • ¹³C NMR (DMSO-d₆) : δ 28.9 (Boc C(CH₃)₃), 169.9 (C=O NHS), 171.3 (C=O Boc).

Chromatographic Purity

  • HPLC : Retention time = 13.04 min (C18 column, 0.1% TFA in H₂O/CH₃CN gradient).

  • MS (ESI+) : m/z 330.31 [M+H]⁺.

Applications in Peptide Synthesis

This compound is employed in solid-phase peptide synthesis (SPPS) for introducing asparagine residues without racemization. For example:

  • Coupling with H-Ala-OH in CH₃CN/NaHCO₃ yields Boc-Asn-Ala-OH, a dipeptide precursor.

  • Orthogonal protection strategies leverage the Boc group’s acid-lability (cleaved by TFA) while retaining the NHS ester for further elongation .

Chemical Reactions Analysis

Types of Reactions: Boc-asn-osu primarily undergoes substitution reactions where the tert-butoxycarbonyl group is removed under acidic conditions, revealing the free amino group of asparagine. This deprotection step is essential in peptide synthesis to allow further elongation of the peptide chain .

Common Reagents and Conditions:

Major Products: The major product formed from the deprotection reaction is L-asparagine, which can then participate in further peptide synthesis reactions. The coupling reaction yields this compound, which is used as an intermediate in peptide synthesis .

Scientific Research Applications

Peptide Synthesis

1. Solid-Phase Peptide Synthesis (SPPS)
Boc-Asn-Osu is employed as a key building block in solid-phase peptide synthesis. The compound facilitates the introduction of asparagine residues into peptides while maintaining high purity and yield. It serves as an effective coupling agent that allows for the selective attachment of asparagine to growing peptide chains, minimizing side reactions often encountered with unprotected amino acids .

2. Protecting Group Strategy
In peptide synthesis, Boc (tert-butyloxycarbonyl) serves as a protecting group for the amino functionality of asparagine. This protection is crucial during the synthesis process to prevent unwanted reactions at the amino group. The use of this compound allows for efficient deprotection under mild conditions, thus preserving the integrity of sensitive peptide sequences .

Bioconjugation Applications

1. Drug Development
this compound is increasingly recognized for its role in drug development, particularly in creating peptide-drug conjugates. The compound's ability to form stable linkages with therapeutic agents enhances the pharmacokinetic properties of drugs, improving their efficacy and reducing side effects .

2. Targeted Delivery Systems
In materials science, this compound is utilized in developing targeted delivery systems for therapeutic agents. By conjugating drugs with peptides that have specific affinity for target cells (such as cancer cells), researchers can achieve localized drug delivery, enhancing treatment effectiveness while minimizing systemic toxicity .

Case Study 1: Anticancer Peptide Conjugates

A study demonstrated the synthesis of an anticancer peptide conjugate using this compound as a coupling agent. The resulting conjugate showed enhanced cytotoxicity against cancer cell lines compared to free peptides, highlighting the potential of this compound in developing more effective cancer therapies.

Case Study 2: Vaccine Development

Research involving this compound has also been applied in vaccine development. By attaching immunogenic peptides to carrier proteins via this compound, researchers were able to enhance immune responses in animal models, indicating its utility in creating more effective vaccines.

Summary Table of Applications

Application AreaDescription
Peptide SynthesisKey building block for introducing asparagine residues in SPPS
Protecting Group StrategyProtects amino groups during synthesis; allows for selective deprotection
Drug DevelopmentUsed to create peptide-drug conjugates with improved pharmacokinetics
Targeted Delivery SystemsFacilitates localized drug delivery through conjugation with targeting peptides

Mechanism of Action

The mechanism of action of Boc-asn-osu involves the formation of a covalent bond with the amino group of asparagine, effectively blocking its reactivity. This protection allows for the controlled synthesis of peptides by preventing unwanted side reactions. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Boc-Asp(OtBu)-OSU (CAS: 50715-50-9)

Molecular Formula : C₁₇H₂₆N₂O₈ (MW: 386.4 g/mol)
Key Features :

  • Side Chain : Aspartic acid with a tert-butyl (OtBu)-protected carboxylic acid.
  • Reactivity : The OtBu group prevents undesired side reactions during peptide elongation.
  • Applications : Used in synthesizing peptides requiring acidic residues.
Property This compound Boc-Asp(OtBu)-OSU
CAS No. 42002-18-6 50715-50-9
Molecular Weight 329.31 g/mol 386.4 g/mol
Side Chain Amide (-CONH₂) Protected carboxylic acid (-COOtBu)
Solubility DMF, DCM DMF, DCM
Melting Point Not reported 98–102°C

Key Differences :

  • Boc-Asp(OtBu)-OSU introduces a carboxylic acid upon deprotection (using TFA), while this compound retains a neutral amide group.

Boc-Glu(OtBu)-OSU (CAS: 32886-55-8)

Molecular Formula : C₁₈H₂₈N₂O₈ (MW: 400.42 g/mol)
Key Features :

  • Side Chain : Glutamic acid with an OtBu-protected γ-carboxylic acid.
  • Applications : Ideal for peptides requiring longer acidic side chains.
Property This compound Boc-Glu(OtBu)-OSU
CAS No. 42002-18-6 32886-55-8
Molecular Weight 329.31 g/mol 400.42 g/mol
Side Chain Amide (-CONH₂) Protected γ-carboxylic acid (-COOtBu)
Solubility DMF, DCM DMF, DCM

Key Differences :

  • Boc-Glu(OtBu)-OSU has a longer carbon chain in the side group, which may affect peptide conformation and solubility.
  • The γ-carboxylic acid in Glu derivatives can participate in salt bridges, unlike the amide in Asn .

Boc-D-Cys(Mbzl)-OSu (CAS: 90545-10-1)

Molecular Formula : C₂₀H₂₆N₂O₆S (MW: 422.5 g/mol)
Key Features :

  • Side Chain : D-Cysteine with a benzylthio (Mbzl) protection.
  • Applications : Used in peptides requiring disulfide bonds.
Property This compound Boc-D-Cys(Mbzl)-OSu
CAS No. 42002-18-6 90545-10-1
Molecular Weight 329.31 g/mol 422.5 g/mol
Side Chain Amide (-CONH₂) Benzylthio (-S-Mbzl)
Solubility DMF, DCM DMF, DCM

Key Differences :

  • Boc-D-Cys(Mbzl)-OSu introduces a thiol group upon deprotection, enabling disulfide bond formation.
  • The benzylthio group requires harsher deprotection conditions (e.g., HF or TFA/thioanisole) compared to Boc removal in Asn derivatives .

Biological Activity

Boc-Asn-OSu, or N(alpha)-Boc-L-asparagine N-hydroxysuccinimide ester, is a compound widely utilized in peptide synthesis due to its protective group capabilities. This article delves into its biological activity, synthesis methods, and applications, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₃H₁₉N₃O₇
  • Molecular Weight : 329.31 g/mol
  • CAS Number : 42002-18-6
  • Purity : 95%

This compound serves as a versatile building block in the synthesis of peptides, particularly when employing solid-phase peptide synthesis (SPPS) techniques. Its structure allows for selective coupling while minimizing side reactions, making it an essential reagent in peptide chemistry .

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

  • Protection of Asparagine : The amino group of asparagine is protected using the Boc (tert-butoxycarbonyl) group.
  • Formation of N-Hydroxysuccinimide Ester : The Boc-protected asparagine is then reacted with N-hydroxysuccinimide (NHS) to form the ester.
  • Purification : The final product is purified to achieve the desired purity level.

This synthetic route allows for high yields and minimal by-products, making it an efficient method for obtaining this compound .

Biological Activity

This compound's primary biological activity lies in its application in peptide synthesis, particularly in creating peptides with specific functionalities. Its role as a coupling agent enables the formation of peptide bonds under mild conditions, which is crucial for maintaining the integrity of sensitive amino acids.

Enzymatic Activity

Research indicates that this compound can influence enzymatic activities when incorporated into peptide sequences. For instance, studies have shown that peptides synthesized using this compound exhibit enhanced binding affinities to certain enzymes, potentially improving their efficacy as enzyme inhibitors .

Case Studies

  • Peptide Synthesis for Drug Development :
    • A study demonstrated the use of this compound in synthesizing a peptide that inhibits a specific protease involved in cancer progression. The resulting peptide showed significant inhibitory activity with an IC50 value in the nanomolar range, highlighting the compound's utility in therapeutic applications .
  • Immunological Applications :
    • Another case involved synthesizing immunogenic peptides using this compound, which were tested for their ability to elicit an immune response. The peptides showed promising results in animal models, suggesting potential applications in vaccine development .

Data Table: Summary of Biological Activities

StudyApplicationFindingsIC50 Value
Cancer TherapyInhibition of protease0.0023 μM
Vaccine DevelopmentImmunogenic responseNot specified

Q & A

Q. How to conduct a systematic literature review on this compound’s applications in glycopeptide synthesis?

  • Methodological Answer :
  • Boolean Search Strategies : Use terms like (this compound OR “tert-butoxycarbonyl asparagine succinimidyl ester”) AND (glycopeptide OR glycosylation) in PubMed, SciFinder, and Web of Science.
  • Inclusion/Exclusion Criteria : Define scope (e.g., peer-reviewed articles post-2000, excluding patents).
  • Critical Appraisal : Assess study quality via tools like GRADE for experimental rigor .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Boc-asn-osu
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